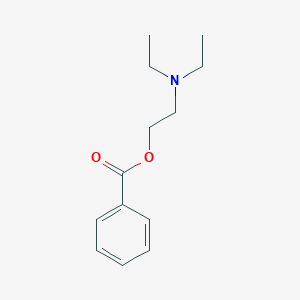

2-(Diethylamino)ethyl benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Diethylamino)ethyl benzoate is an organic compound that belongs to the class of esters. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role in the synthesis of other chemicals and its use in various research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(diethylamino)ethyl ester typically involves the esterification of benzoic acid with diethylaminoethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the carboxyl group of benzoic acid and the hydroxyl group of diethylaminoethanol .

Industrial Production Methods

In industrial settings, the production of benzoic acid, 2-(diethylamino)ethyl ester follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and precise temperature control to ensure high yield and purity of the product. The use of immobilized liquid acids or faintly acidic metal salts as catalysts can enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diethylamino)ethyl benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield benzoic acid and diethylaminoethanol.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.

Basic Hydrolysis (Saponification): Uses a base like sodium hydroxide to hydrolyze the ester, producing a carboxylate salt and an alcohol.

Major Products

Hydrolysis: Produces benzoic acid and diethylaminoethanol.

Substitution: The products depend on the nucleophile used in the reaction.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-(Diethylamino)ethyl benzoate is an ester formed from benzoic acid and diethylaminoethanol. Its chemical formula is C13H17N1O2, and it has a molecular weight of 219.28 g/mol. The compound features a diethylamino group, which enhances its solubility and reactivity in biological systems.

Chemistry

- Synthesis Intermediate : this compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of pharmaceuticals and agrochemicals due to its reactive ester functionality.

- Chemical Reactions : The compound can undergo hydrolysis to yield benzoic acid and diethylaminoethanol, making it useful in studying ester hydrolysis mechanisms.

| Reaction Type | Products |

|---|---|

| Hydrolysis | Benzoic acid, Diethylaminoethanol |

| Substitution | Varies based on nucleophile used |

Biology

- Enzyme Studies : It is employed in biological research to study enzyme-catalyzed reactions, particularly in understanding the kinetics of esterases and other hydrolases.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, providing a basis for further exploration in pharmaceutical applications.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus cereus | 14 |

Medicine

- Local Anesthetic Potential : Investigations into the anesthetic properties of this compound suggest its potential use as a local anesthetic agent. Similar compounds have been shown to block nerve conduction effectively.

- Drug Formulation : The compound is being explored for its role in drug delivery systems due to its ability to modify drug solubility and release profiles.

Industry

- Plasticizers and Solvents : In industrial applications, this compound is utilized as a plasticizer and solvent in various formulations, enhancing flexibility and performance of materials.

Anticancer Research

A study evaluated the anticancer properties of this compound against human cervical cancer (HeLa) cells. The compound demonstrated significant cytotoxicity with an IC50 value of 25 µM, indicating its potential as a therapeutic agent.

- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis via activation of caspase pathways, suggesting a promising avenue for cancer treatment .

Enzyme Inhibition Studies

Research has shown that this compound acts as an inhibitor for enzymes such as alkaline phosphatase and acetylcholinesterase. This inhibition could have implications for treating diseases like cancer and neurodegenerative disorders.

| Enzyme | Inhibition Percentage (%) |

|---|---|

| Alkaline Phosphatase | 67 |

| Acetylcholinesterase | 45 |

Wirkmechanismus

The mechanism of action of benzoic acid, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and diethylaminoethanol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to form ester bonds and undergo hydrolysis under specific conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Procaine: An ester of benzoic acid and diethylaminoethanol, used as a local anesthetic.

Propoxycaine: Another ester with similar anesthetic properties.

Proparacaine: Used in ophthalmology as a local anesthetic.

Uniqueness

2-(Diethylamino)ethyl benzoate is unique due to its specific ester structure and the presence of the diethylamino group, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in scientific research and industrial processes.

Eigenschaften

CAS-Nummer |

2572-39-6 |

|---|---|

Molekularformel |

C13H19NO2 |

Molekulargewicht |

221.29 g/mol |

IUPAC-Name |

2-(diethylamino)ethyl benzoate |

InChI |

InChI=1S/C13H19NO2/c1-3-14(4-2)10-11-16-13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |

InChI-Schlüssel |

GEVPHAFTDXTZHY-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1 |

Kanonische SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1 |

Key on ui other cas no. |

2572-39-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.